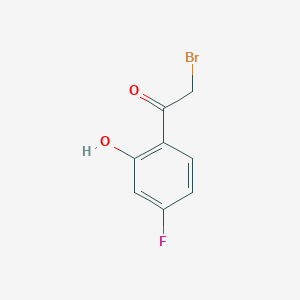
4-Fluoro-2-hydroxyphenacyl bromide
説明
4-Fluoro-2-hydroxyphenacyl bromide is a chemical compound that has been utilized in various chemical reactions and syntheses. It is related to phenacyl bromide derivatives, which are known for their reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of diazoacetophenone derivatives with different reagents. For instance, 4'-bromophenacyl triflate is prepared from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% yield . Similarly, 4-fluoro phenacyl pyridinium bromide is synthesized
科学的研究の応用
Radiosensitization Applications
- Synthesis of Radiosensitizing Agents : 4-Fluoro-2-hydroxyphenacyl bromide is utilized in the synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates, potential radiosensitizers for cancer treatment, demonstrating its significance in developing therapeutic agents (Skwarski & Sobolewski, 1992).
Phototriggering for Biomolecules
- Photoremoveable Thiol Label : It serves as a photoremovable thiol protecting group on biomolecules, illustrating its utility in biochemistry for precise control over biomolecular interactions (Specht et al., 2002).
Antimicrobial Activity
- Synthesis of Antimicrobial Compounds : Through nucleophilic substitution reactions, derivatives of 4-Fluoro-2-hydroxyphenacyl bromide are synthesized, showing potent activity against bacterial and fungal strains, indicating its role in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Labeling of Proteins
- Fluorine-18 Labeling : Utilized in the preparation of fluorine-18 labeled reagents for covalent attachment to proteins, highlighting its application in nuclear medicine for diagnostic purposes (Kilbourn et al., 1987).
Synthesis of Complex Molecules
- Caged Fluoride Applications : Demonstrates the photorelease of fluoride ions, used in applications like photoinduced etching, showcasing its utility in material science and nanotechnology (Slanina et al., 2015).
Safety And Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting) .
特性
IUPAC Name |
2-bromo-1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYCXHKZADAVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-hydroxyphenacyl bromide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

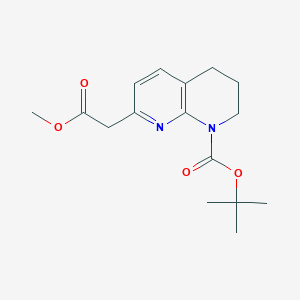
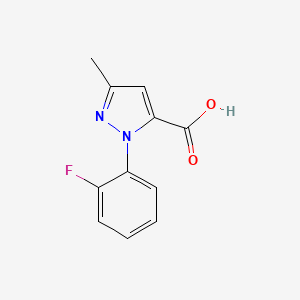
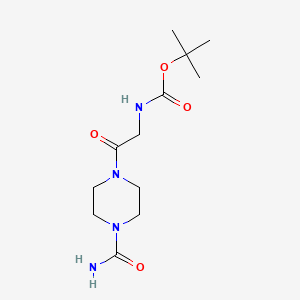
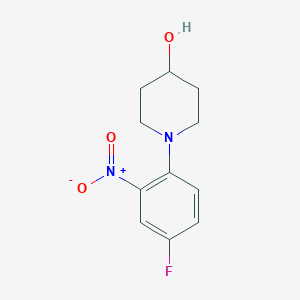
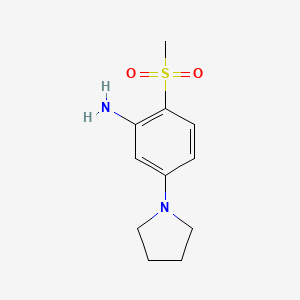
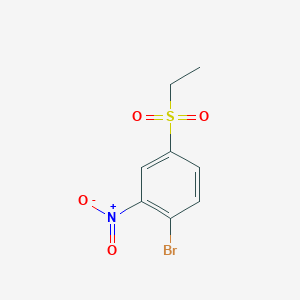
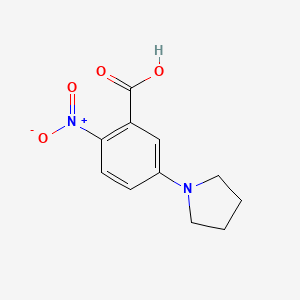
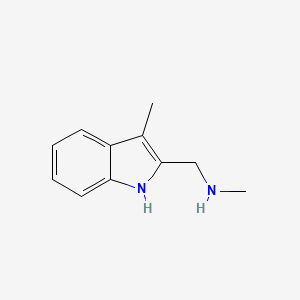
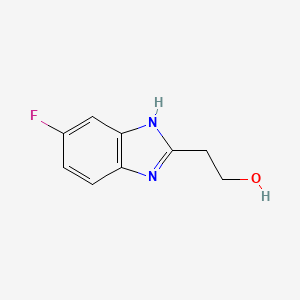
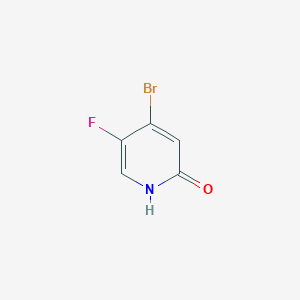
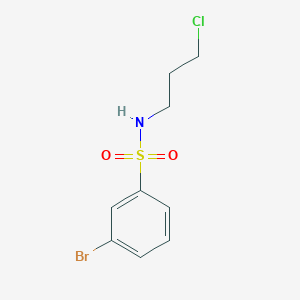
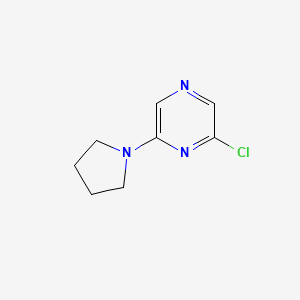
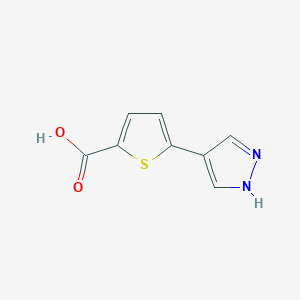
![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)